molecular formula C8H13N3O2 B13191597 n-(1-Methoxypropan-2-yl)-1h-imidazole-1-carboxamide

n-(1-Methoxypropan-2-yl)-1h-imidazole-1-carboxamide

Cat. No.: B13191597
M. Wt: 183.21 g/mol
InChI Key: CCSNDQVXUNUVKG-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes an imidazole ring and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxamide with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, or antiviral agent.

    Industry: It can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The methoxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of an imidazole ring.

    N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride: Contains a similar methoxypropan-2-yl group but with a different core structure.

    1-(1-Methoxypropan-2-yloxy)propan-2-yl nonanoate: Another compound with a methoxypropan-2-yl group but with a different functional group.

Uniqueness

N-(1-Methoxypropan-2-yl)-1H-imidazole-1-carboxamide is unique due to its combination of an imidazole ring and a methoxypropan-2-yl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)imidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O2/c1-7(5-13-2)10-8(12)11-4-3-9-6-11/h3-4,6-7H,5H2,1-2H3,(H,10,12)

InChI Key

CCSNDQVXUNUVKG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)N1C=CN=C1

Origin of Product

United States

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